molecular formula C10H4BrF3OS B13430470 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde

Cat. No.: B13430470
M. Wt: 309.10 g/mol
InChI Key: FRISFQXSLZTZAV-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carbaldehyde group attached to the benzothiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated benzothiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.

    Reduction: 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-methanol.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is used in several scientific research fields:

Mechanism of Action

The mechanism by which 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with an amino group instead of an aldehyde.

    4-Bromo-3-(trifluoromethyl)benzenesulfonamide: Contains a sulfonamide group instead of an aldehyde.

    4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an aldehyde.

Uniqueness

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is unique due to the combination of its trifluoromethyl group and aldehyde group on the benzothiophene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Biological Activity

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, synthesizing findings from various studies, and presenting data on its efficacy, mechanisms of action, and potential therapeutic applications.

The compound features a benzothiophene backbone with a bromine atom and a trifluoromethyl group, which are known to influence its biological properties. The presence of these substituents can enhance lipophilicity and modulate interactions with biological targets.

Biological Activity Overview

Research indicates that benzothiophene derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Properties : Compounds in this class have shown promise in inhibiting cell growth and inducing apoptosis in various cancer cell lines. For instance, studies have reported that benzothiophene amide derivatives can inhibit histone deacetylase (HDAC), leading to the suppression of tumor growth .
  • Neuroprotective Effects : Some derivatives have been noted for their potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival .
  • Inflammation Modulation : Certain benzothiophene compounds have demonstrated anti-inflammatory effects, making them candidates for treating autoimmune and inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • HDAC Inhibition : By inhibiting HDACs, these compounds can alter gene expression related to cell cycle regulation and apoptosis .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can influence oxidative stress pathways, contributing to their anticancer effects .
  • Targeting Specific Receptors : The trifluoromethyl group may enhance binding affinity to specific molecular targets involved in disease processes.

Case Studies

Several case studies illustrate the compound's potential:

  • In Vitro Studies : A study demonstrated that benzothiophene derivatives significantly reduced viability in cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations as low as 10 µM. The mechanism was linked to ROS generation and subsequent apoptosis .
  • Animal Models : In vivo studies using murine models showed that administration of this compound resulted in reduced tumor growth compared to controls, supporting its efficacy as an anticancer agent .

Data Tables

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-710HDAC Inhibition
Study 2A54915ROS Modulation
Study 3HeLa12Apoptosis Induction

Properties

Molecular Formula

C10H4BrF3OS

Molecular Weight

309.10 g/mol

IUPAC Name

4-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C10H4BrF3OS/c11-5-2-1-3-6-8(5)9(10(12,13)14)7(4-15)16-6/h1-4H

InChI Key

FRISFQXSLZTZAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(S2)C=O)C(F)(F)F

Origin of Product

United States

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